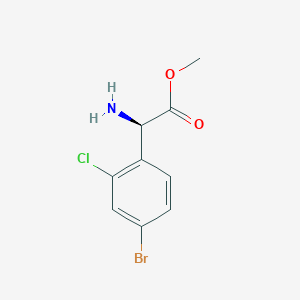
Methyl(R)-2-amino-2-(4-bromo-2-chlorophenyl)acetatehcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl®-2-amino-2-(4-bromo-2-chlorophenyl)acetate hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of a bromine and chlorine atom on a phenyl ring, an amino group, and a methyl ester group. Its unique structure makes it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl®-2-amino-2-(4-bromo-2-chlorophenyl)acetate hydrochloride typically involves multiple steps. One common method starts with the bromination of phenylacetic acid to introduce the bromine atom. This is followed by chlorination to add the chlorine atom. The resulting compound is then esterified with methanol to form the methyl ester. Finally, the amino group is introduced through a reductive amination process .
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl®-2-amino-2-(4-bromo-2-chlorophenyl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Methyl®-2-amino-2-(4-bromo-2-chlorophenyl)acetate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl®-2-amino-2-(4-bromo-2-chlorophenyl)acetate hydrochloride exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-bromo-2-chlorophenyl)acetate: Similar structure but lacks the amino group.
4-Bromophenylacetic acid: Contains the bromine atom but lacks the chlorine and amino groups.
Uniqueness
Methyl®-2-amino-2-(4-bromo-2-chlorophenyl)acetate hydrochloride is unique due to the combination of bromine, chlorine, and amino groups on the phenyl ring. This unique structure contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H9BrClNO2 |
|---|---|
Molecular Weight |
278.53 g/mol |
IUPAC Name |
methyl (2R)-2-amino-2-(4-bromo-2-chlorophenyl)acetate |
InChI |
InChI=1S/C9H9BrClNO2/c1-14-9(13)8(12)6-3-2-5(10)4-7(6)11/h2-4,8H,12H2,1H3/t8-/m1/s1 |
InChI Key |
JCINQTDNOOBEFI-MRVPVSSYSA-N |
Isomeric SMILES |
COC(=O)[C@@H](C1=C(C=C(C=C1)Br)Cl)N |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=C1)Br)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















